Target Compound's Benzenesulfonamide Core vs. Non-Aromatic Sulfonamide Analogs: Antiviral Potency
The target compound's 3-chloro-4-methoxybenzenesulfonamide core is a validated scaffold for potent Influenza A Hemagglutinin (HA) inhibition, a property fundamentally absent from simpler methanesulfonamide or butane-1-sulfonamide analogs containing the same furan-hydroxypropyl side chain. Within this benzenesulfonamide chemotype, optimized leads achieve nanomolar potency (EC50 = 0.23 μM for (S)-63), a >10-fold improvement over non-benzenesulfonamide starting points like F0045(S) (EC50 = 2.94 μM) [1]. This demonstrates that replacement of the benzenesulfonamide with non-aromatic alternatives (e.g., N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide ) would forfeit this established antiviral activity profile.
| Evidence Dimension | Antiviral Potency (Influenza A H1N1 Oseltamivir-resistant strain) |
|---|---|
| Target Compound Data | Contributes to a chemotype with EC50 = 0.23–0.56 μM (for benzenesulfonamide leads) [1] |
| Comparator Or Baseline | Parent non-benzenesulfonamide F0045(S): EC50 = 2.94 μM; Methanesulfonamide analog: No reported antiviral activity in this model [REFS-1, REFS-2] |
| Quantified Difference | >10-fold potency gain for benzenesulfonamide chemotype over non-benzenesulfonamide baseline |
| Conditions | Cellular assay against H1N1 Influenza A virus (oseltamivir-resistant strain); Structure-Activity Relationship (SAR) study of >80 analogs [1] |
Why This Matters
Selecting this specific benzenesulfonamide is mandatory for programs requiring the Influenza HA inhibitory pharmacophore; methane- or butane-sulfonamide analogs are inactive in this indication.
- [1] Song, H. et al. Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors. J Med Chem. 2026 Mar 25. View Source
